molecular formula C8H21N3 B8786075 Di-(2-aminoisobutyl)amine CAS No. 80135-19-9

Di-(2-aminoisobutyl)amine

Cat. No. B8786075
CAS RN: 80135-19-9
M. Wt: 159.27 g/mol
InChI Key: LAFADOMFLHUDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-(2-aminoisobutyl)amine is a useful research compound. Its molecular formula is C8H21N3 and its molecular weight is 159.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di-(2-aminoisobutyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-(2-aminoisobutyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

80135-19-9

Product Name

Di-(2-aminoisobutyl)amine

Molecular Formula

C8H21N3

Molecular Weight

159.27 g/mol

IUPAC Name

1-N-(2-amino-2-methylpropyl)-2-methylpropane-1,2-diamine

InChI

InChI=1S/C8H21N3/c1-7(2,9)5-11-6-8(3,4)10/h11H,5-6,9-10H2,1-4H3

InChI Key

LAFADOMFLHUDQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC(C)(C)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 2 L pressure reactor, 21.17 g (0.0965 mol) of compound III was placed along with 600 mL of ethanol (90%). Approximately 3 g of Raney Nickel was added and the bomb was pressurized to 90 PSI with hydrogen (99.9%). The solution was stirred and intermittently repressurized with hydrogen. Over the course of 5 days, 105 PSI (0.406 mol) of hydrogen were consumed. The bomb was then depressurized and the solution filtered through celite to remove the catalyst. The filtrate was evaporated under vacuum to remove all solvent and then was vacuum distilled at room temperature and a pressure of 50 mtorr. Purified product weighed 8.031 g, giving a yield of 52%. Purity was checked by NMR, with a singlet at 2.26 ppm and a singlet at 0.96 ppm.
Name
compound III
Quantity
21.17 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.406 mol
Type
reactant
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

490 g (2.23 mol) of bis-(2-methyl-2-nitropropyl)amine from reaction 1) are dissolved in 1200 ml of methanol and transferred into an autoclave. 60 g of Raney Ni are added. The autoclave is closed and purged with nitrogen. Then, hydrogen is added until the hydrogen pressure is 50 bars. That pressure is maintained at room temperature for 8 hours and, subsequently, the reaction mixture is heated to 50° C. at the same pressure. The catalyst is then separated off by filtration and the mixture is distilled under vacuum (100° C./33.3 mbar). A colourless oil is recovered (Boiling point: 110° C./5 mbar).
Name
bis-(2-methyl-2-nitropropyl)amine
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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